molecular formula C21H22N4O3S B2882210 2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850936-86-6

2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2882210
CAS RN: 850936-86-6
M. Wt: 410.49
InChI Key: WBFYVGQNZNCFNU-UHFFFAOYSA-N
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Description

2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

  • Anticonvulsant Activity : A related study discusses the anticonvulsant activities of semicarbazones and 1,3,4-oxadiazole derivatives, highlighting their potential as pharmacophoric models for anticonvulsant drugs. The study establishes a pharmacophoric model with four binding sites essential for anticonvulsant activity (Rajak et al., 2010).

  • Tuberculostatic Activity : Another study focuses on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives and their evaluation for tuberculostatic activity. This research is significant in the context of developing new treatments for tuberculosis (Foks et al., 2004).

  • Anti-Inflammatory Activity : The synthesis of various methoxyphenyl-1,2,4-triazole-3-thiol derivatives, including those with 1,3,4-oxadiazole structures, has been explored for their anti-inflammatory properties (Labanauskas et al., 2004).

  • Antimicrobial Activity : A study on the synthesis of Schiff bases using related compounds, including 1,3,4-oxadiazole derivatives, has been conducted, with a focus on their in vitro antimicrobial activities (Puthran et al., 2019).

  • 5-HT(1B/1D) Antagonists : Research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which are analogues of 1,3,4-oxadiazole, has been conducted for their potential as 5-HT(1B/1D) antagonists, indicating their use in neuropsychiatric disorder treatments (Liao et al., 2000).

  • Cytotoxic and Anticancer Agents : Various 1,3,4-oxadiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their potential as anticancer agents. This includes studies on their cytotoxic activities and their effectiveness against specific cancer cell lines (Abu‐Hashem et al., 2017).

  • Antioxidant Activity : Research on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are structurally related to the compound , has been conducted to explore their antioxidant activities (Tumosienė et al., 2020).

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-10-6-5-9-17(18)20-22-23-21(28-20)29-15-19(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYVGQNZNCFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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